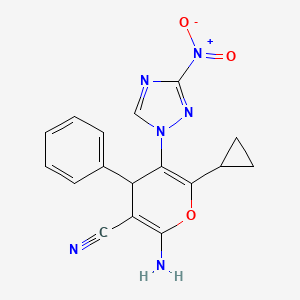![molecular formula C27H25O5PS B4290767 2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE](/img/structure/B4290767.png)
2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE
Vue d'ensemble
Description
2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE is an organic compound that features both a diphenylphosphoryl group and a 4-methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE typically involves the reaction of 2-(diphenylphosphoryl)phenol with ethylene oxide, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the sulfonation step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form diphenylphosphine derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl [2-(diphenylphosphoryl)phenoxy]acetate: Similar structure but with an acetate group instead of a sulfonate group.
2-(Diphenylphosphoryl)ethyloxo(phenyl)phosphine: Contains a phosphine oxide group.
Propriétés
IUPAC Name |
2-(2-diphenylphosphorylphenoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25O5PS/c1-22-16-18-25(19-17-22)34(29,30)32-21-20-31-26-14-8-9-15-27(26)33(28,23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-19H,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHNMAOASYPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-DIMETHYL 5-[4-CHLORO-3-(THIOPHENE-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B4290693.png)
![3-BROMO-5-(5-BROMOFURAN-2-YL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4290699.png)
![3-BROMO-5-(5-BROMOFURAN-2-YL)-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4290701.png)
![METHYL 2-[3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4290705.png)
![7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether](/img/structure/B4290711.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290727.png)
![2-CHLORO-5-[(4E)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B4290735.png)
![1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B4290737.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B4290742.png)
![5-N,5-N,7-N,7-N,15-N,15-N,17-N,17-N-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.12,6.112,16.010,23.020,22]tricosa-2(23),3,5,7,9,12,14,16,18,20(22)-decaene-5,7,15,17-tetramine](/img/structure/B4290746.png)

![1-[4-(2,5-DIMETHYLPHENYL)-3'-(4-NITROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B4290760.png)
![3-bromo-N-(butan-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290773.png)
![3-bromo-5-(furan-2-yl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290776.png)
